molecular formula C9H12O3 B13450119 2-[(2R)-2-hydroxypropoxy]phenol CAS No. 119702-03-3

2-[(2R)-2-hydroxypropoxy]phenol

Cat. No.: B13450119
CAS No.: 119702-03-3
M. Wt: 168.19 g/mol
InChI Key: RBDNCOWPQKPSIE-SSDOTTSWSA-N
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Description

2-[(2R)-2-hydroxypropoxy]phenol is an organic compound with the molecular formula C9H12O3 It is a phenolic compound, meaning it contains a hydroxyl group (-OH) directly bonded to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(2R)-2-hydroxypropoxy]phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of phenol derivatives. For instance, the reaction of phenol with epichlorohydrin under basic conditions can yield this compound. The reaction typically requires a strong base such as sodium hydroxide (NaOH) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of phenolic compounds often involves large-scale chemical processes. One such method is the cumene process, which is used to produce phenol and acetone from benzene and propylene. This process involves the formation of cumene (isopropylbenzene), which is then oxidized to cumene hydroperoxide and subsequently cleaved to yield phenol and acetone .

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-2-hydroxypropoxy]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), bromine (Br2), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitrophenols, bromophenols, sulfonated phenols

Scientific Research Applications

2-[(2R)-2-hydroxypropoxy]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2R)-2-hydroxypropoxy]phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can donate hydrogen atoms or electrons to neutralize free radicals, thereby exhibiting antioxidant properties. This antioxidant activity is crucial in preventing cellular damage caused by oxidative stress . Additionally, its antimicrobial effects are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .

Comparison with Similar Compounds

2-[(2R)-2-hydroxypropoxy]phenol can be compared with other phenolic compounds such as:

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

119702-03-3

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-[(2R)-2-hydroxypropoxy]phenol

InChI

InChI=1S/C9H12O3/c1-7(10)6-12-9-5-3-2-4-8(9)11/h2-5,7,10-11H,6H2,1H3/t7-/m1/s1

InChI Key

RBDNCOWPQKPSIE-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](COC1=CC=CC=C1O)O

Canonical SMILES

CC(COC1=CC=CC=C1O)O

Origin of Product

United States

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